molecular formula C7H2F3N B140964 3,4,5-Trifluorobenzonitrile CAS No. 134227-45-5

3,4,5-Trifluorobenzonitrile

Cat. No. B140964
M. Wt: 157.09 g/mol
InChI Key: XFKYJMGXZXJYBS-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. While the provided papers do not directly discuss 3,4,5-Trifluorobenzonitrile, they do provide insights into the synthesis and properties of closely related fluorinated benzonitriles, which can be informative for understanding the chemical behavior and synthesis of 3,4,5-Trifluorobenzonitrile.

Synthesis Analysis

The synthesis of fluorinated benzonitriles, such as 3,4-difluorobenzonitrile, has been explored through various methods. One approach involves the step-by-step fluorination of 3,4-dichlorobenzonitrile, which has been shown to yield high purity products and is considered effective in managing side reactions such as polymerization and darkening . Another method includes a halogen-exchange fluorination process, where 3,4-dichlorobenzonitrile reacts with potassium fluoride to produce 3,4-difluorobenzonitrile, with 4-chloro-3-fluorobenzonitrile being a key intermediate . These methods could potentially be adapted for the synthesis of 3,4,5-Trifluorobenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles is influenced by the presence of fluorine atoms, which are highly electronegative. This can affect the electron distribution within the molecule and influence its reactivity. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene demonstrates the impact of fluorine on the molecular structure, as evidenced by the large bond angles around phosphorus atoms observed in X-ray crystallography . These structural insights are relevant when considering the molecular geometry and electronic properties of 3,4,5-Trifluorobenzonitrile.

Chemical Reactions Analysis

Fluorinated benzonitriles can participate in various chemical reactions. For example, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, a type of reaction that could potentially be applied to 3,4,5-Trifluorobenzonitrile to introduce alkyl groups or other substituents onto the aromatic ring . Additionally, the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to form xanthone derivatives indicates the potential for forming heterocyclic compounds from fluorinated benzonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by the fluorine atoms' electronegativity and the overall molecular structure. The presence of fluorine can increase the compound's stability and resistance to hydrolysis, as seen in the synthesis of xanthone-iminium triflates, where the C=N bond is resistant to hydrolysis . The electrochemical properties of fluorinated benzonitriles, such as redox potential, can also be studied to gain insights into their behavior in various chemical environments .

Scientific Research Applications

Chemical Structure and Reactivity

3,4,5-Trifluorobenzonitrile's unique structure allows for its involvement in various chemical reactions. A study by (Kiang et al., 1999) discusses how modifications to the molecular structure of 1,3,5-tris(4-ethynylbenzonitrile)benzene, which is closely related to 3,4,5-Trifluorobenzonitrile, can impact the formation of porous structures in crystals. This is indicative of the chemical reactivity of such compounds in crystal engineering.

Spectroscopic Analysis

The compound's unique fluorination pattern makes it a subject for vibrational spectroscopic analysis. (Hiremath et al., 2009) and (Mukherjee et al., 2011) both delve into the intricacies of the vibrational spectra of trifluorobenzonitriles, including 3,4,5-Trifluorobenzonitrile. These studies are crucial in understanding the electronic and geometric structure of such molecules.

Application in Polymer Solar Cells

In the field of renewable energy, trifluorobenzonitriles have shown potential. For example, (Jeong et al., 2011) investigated the use of a perfluorinated compound related to 3,4,5-Trifluorobenzonitrile as an additive in polymer solar cells, enhancing their efficiency.

Photochemical Studies

The photochemistry of substituted phenols, closely related to trifluorobenzonitriles, was explored by (Bonnichon et al., 1999). This study aids in understanding the behavior of such compounds under light exposure, which is relevant in fields like photophysics and photochemistry.

Organic Frameworks and Gas Capture

Trifluorobenzonitriles can also play a role in the creation of complex organic frameworks. (Chen et al., 2020) discusses the synthesis of an organic framework using a compound similar to 3,4,5-Trifluorobenzonitrile, which shows effectiveness in CO2 fixation and iodine capture.

Synthesis of Halogenated Compounds

The synthesis of various halogenated compounds utilizing trifluorobenzonitriles is another area of interest. (Tomažič & Hynes, 1992) describes the preparation of new 2,4-diaminoquinazolines using trifluorobenzonitriles, highlighting the compound's utility in organic synthesis.

Electrochemical Reduction

The electrochemical reduction of fluorinated benzonitriles, including 3,4,5-Trifluorobenzonitrile, has been studied by (Efremova et al., 2003). This research is significant for understanding the electrochemical properties and potential applications of these compounds.

Halogen-Exchange Fluorination

(Suzuki & Kimura, 1991) explored the synthesis of difluorobenzonitriles via halogen-exchange fluorination, a method that could be relevant for producing derivatives of 3,4,5-Trifluorobenzonitrile.

Safety And Hazards

3,4,5-Trifluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

3,4,5-trifluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYJMGXZXJYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344003
Record name 3,4,5-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzonitrile

CAS RN

134227-45-5
Record name 3,4,5-Trifluorobenzonitrile
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Record name 3,4,5-Trifluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzonitrile
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Synthesis routes and methods

Procedure details

To 50 ml of N-methylpyrrolidone were added 10 g of 3,4,5-trifluorobromobenzene and 8.5 g of copper cyanide, and the mixture obtained was stirred at 150° C. for 4 hours. Then, aqueous ammonia was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 5.0 g of 3,4,5-trifluorobenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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